H-D-Cys(Trt)-OMe*HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

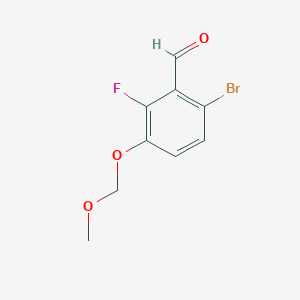

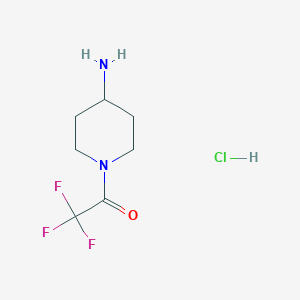

H-D-Cys(Trt)-OMe*HCl is a derivative of cysteine . It is used for research and development purposes . The compound has a molecular weight of 414 g/mol .

Synthesis Analysis

The synthesis of H-D-Cys(Trt)-OMe*HCl involves protecting group chemistry for the cysteine thiol group . This has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .Molecular Structure Analysis

The molecular formula of H-D-Cys(Trt)-OMe*HCl is C23H24ClNO2S . The structure contains a total of 49 bonds, including 28 non-H bonds, 19 multiple bonds, 7 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 sulfide .Chemical Reactions Analysis

The chemical reactions involving H-D-Cys(Trt)-OMe*HCl are primarily related to the protection and deprotection of the cysteine thiol group . These reactions facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Physical And Chemical Properties Analysis

H-D-Cys(Trt)-OMe*HCl has a molecular weight of 363.47 g/mol . The compound is a solid and its color ranges from white to off-white .Scientific Research Applications

Peptide and Protein Science

The compound H-D-Cys(Trt)-OMe*HCl is often used in peptide and protein science . The cysteine thiol group’s protecting group chemistry has enabled a vast array of peptide and protein chemistry over the last several decades . Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Peptide Synthesis

This compound is used in both Boc and Fmoc peptide synthesis . The conditions used for its deprotection, its comparison to other related Cys protecting groups, and notable applications of the Cys protecting group in peptide and protein chemistry are all areas of focus .

Protein Bioconjugation

H-D-Cys(Trt)-OMe*HCl is used in protein bioconjugation . This process involves the covalent attachment of various biochemical functionalities to proteins, which can be used to alter their properties or introduce new functions.

Pharmaceutical Testing

H-D-Cys(Trt)-OMe*HCl is used in pharmaceutical testing . High-quality reference standards are necessary for accurate results in pharmaceutical testing, and this compound serves as one such standard .

Amino Acid Derivatives Inhibitor

H-D-Cys(Trt)-OMe*HCl is an amino acid derivatives inhibitor . These inhibitors are often used in biological research to study the function of specific proteins or enzymes.

Solid Phase Peptide Synthesis

The compound is used in the development of a cysteine protecting group for use in solid phase peptide synthesis . This is a method used to produce peptides and proteins by the condensation reaction of the carboxyl group of one amino acid to the amino group of another.

Mechanism of Action

Target of Action

H-D-Cys(Trt)-OMe*HCl is a derivative of the amino acid cysteine . Amino acids and their derivatives play a crucial role in various biological processes, including the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Mode of Action

Cysteine derivatives are known to influence the secretion of anabolic hormones and supply fuel during exercise . They also enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage .

Biochemical Pathways

It also plays a crucial role in the production of antioxidants, which protect the body from oxidative stress .

Result of Action

As a cysteine derivative, it may contribute to the regulation of various metabolic pathways, protein synthesis, and the production of antioxidants .

Action Environment

Like other cysteine derivatives, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other compounds .

Safety and Hazards

Future Directions

The future directions of research involving H-D-Cys(Trt)-OMe*HCl could involve the development of increasingly sophisticated strategies for the protection and deprotection of cysteine . This could facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . Additionally, the compound could be used for pharmaceutical testing .

properties

IUPAC Name |

methyl (2S)-2-amino-3-tritylsulfanylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2S.ClH/c1-26-22(25)21(24)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16,21H,17,24H2,1H3;1H/t21-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLIVDURNAQWLB-ZMBIFBSDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Cys(Trt)-OMe*HCl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)

![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)

![1-Ethyl-2,3-dimethylimidazolium tosylate, 98% [EDiMlM] [TOS]](/img/structure/B6361101.png)

![2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B6361122.png)